

# Phenyl Acetoacetate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Phenyl acetoacetate

Cat. No.: B1615410

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## Abstract

This technical guide provides an in-depth overview of **phenyl acetoacetate**, a versatile  $\beta$ -keto ester with significant applications in organic synthesis and potential roles in medicinal chemistry. This document covers its fundamental chemical properties, including its CAS number and molecular formula, detailed experimental protocols for its synthesis, and a summary of its utility in the development of bioactive compounds. Quantitative data are presented in structured tables for clarity, and key chemical transformations are illustrated using logical workflow diagrams.

## Core Chemical Information

**Phenyl acetoacetate**, also known as phenyl 3-oxobutanoate, is an organic compound characterized by the presence of a phenyl group attached to an acetoacetate moiety.<sup>[1]</sup> This structure imparts unique reactivity, making it a valuable intermediate in various chemical syntheses.<sup>[1]</sup>

## Chemical Identifiers

Identifier	Value
CAS Number	6864-62-6[1]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>3</sub> [1]
Molecular Weight	178.18 g/mol [1]
IUPAC Name	phenyl 3-oxobutanoate
Synonyms	Acetoacetic acid, phenyl ester; Phenyl acetylacetate[1]

## Physicochemical Properties

Property	Value
Boiling Point	286.8°C at 760 mmHg[2]
Density	1.133 g/cm <sup>3</sup> [2]
Flash Point	124.6°C[2]
XLogP3	1.5

## Spectroscopic Data

Spectroscopy	Characteristic Peaks
Infrared (IR)	Ester C=O stretch: ~1730 cm <sup>-1</sup> ; Ketone C=O stretch: ~1650 cm <sup>-1</sup> [1]
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	Signals for methylene protons (CH <sub>2</sub> ) at δ 3.5–4.0 ppm; Aromatic protons at δ 7.0–7.4 ppm[1][3]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	Carbonyl carbons (C=O) peaks; Aromatic carbon peaks[3]

## Synthesis of Phenyl Acetoacetate

The most common and efficient method for the synthesis of **phenyl acetoacetate** is the transesterification of a lower alkyl acetoacetate, such as methyl or ethyl acetoacetate, with

phenol.<sup>[1]</sup> This reaction can be catalyzed by either an acid or a base.<sup>[1]</sup>

## Experimental Protocol: Base-Catalyzed Transesterification

This protocol describes a typical laboratory-scale synthesis of **phenyl acetoacetate** via transesterification.

Materials:

- Methyl acetoacetate
- Phenol
- 4-Dimethylaminopyridine (DMAP)
- Triethylamine
- Toluene (or another suitable solvent)
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Rotary evaporator
- Standard laboratory glassware for reflux and extraction

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 equivalent) and methyl acetoacetate (1.2 equivalents) in toluene.

- Addition of Catalyst and Base: To the stirred solution, add a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.05 equivalents) followed by triethylamine (1.5 equivalents).[1]
- Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude **phenyl acetoacetate** can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Synthesis workflow for **Phenyl Acetoacetate**.

## Applications in Drug Development and Organic Synthesis

**Phenyl acetoacetate** is a versatile building block for the synthesis of more complex organic molecules, including various heterocyclic compounds that are scaffolds for many biologically active molecules.[1] Its derivatives have been investigated for a range of potential biological activities.

### Precursor for Bioactive Molecules

The reactivity of the active methylene group and the carbonyl functionalities in **phenyl acetoacetate** allows for its use in various condensation reactions to form heterocyclic systems. For instance, it can be used in the Pechmann condensation to synthesize coumarin derivatives, which are known for their anticoagulant, and anti-inflammatory properties.

Derivatives of **phenyl acetoacetate** have also been explored for their potential as antimicrobial and hypnotic agents.[1][4] For example, certain fluorine-substituted phenyl acetate derivatives have shown hypnotic potency and affinity for the GABA-A receptor.[4]

## Role in Neuroprotection Research

While direct studies on **phenyl acetoacetate** are limited, its core component, acetoacetate, is a ketone body known to have neuroprotective effects. Acetoacetate can protect hippocampal neurons from glutamate-mediated damage by serving as an alternative energy source for the brain.[5] Furthermore, analogs of acetoacetate have been shown to inhibit voltage-dependent calcium channels, suggesting a potential mechanism for their neuroprotective and antiseizure effects.[6] This suggests that derivatives of **phenyl acetoacetate** could be explored for similar neuroprotective properties.

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